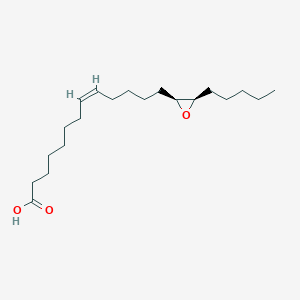
2-SulfaMoylbiphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-SulfaMoylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.3 g/mol It is characterized by the presence of a biphenyl core substituted with a sulfamoyl group at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-SulfaMoylbiphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-SulfaMoylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated biphenyl derivatives
Scientific Research Applications
2-SulfaMoylbiphenyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-SulfaMoylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in ionic interactions with positively charged residues, enhancing the binding affinity of the compound.
Comparison with Similar Compounds
2-SulfaMoylbiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:
2-Sulfamoylbiphenyl-4-carboxylic acid: Differing in the position of the carboxylic acid group, which can affect its reactivity and binding properties.
2-Sulfamoylbiphenyl-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group, which can influence its solubility and acidity.
2-Sulfamoylbiphenyl-3-methanol: Containing a hydroxyl group instead of a carboxylic acid group, which can alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1215206-45-3 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
3-(2-sulfamoylphenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-19(17,18)12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16)(H2,14,17,18) |
InChI Key |
GHTXHTSFJAZACO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)S(=O)(=O)N |
Synonyms |
2-SulfaMoylbiphenyl-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-[(4-phenylmethoxyphenyl)methyl]butan-2-amine](/img/structure/B582108.png)
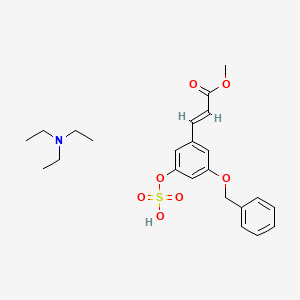

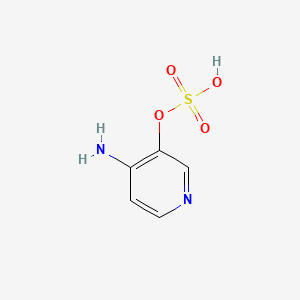
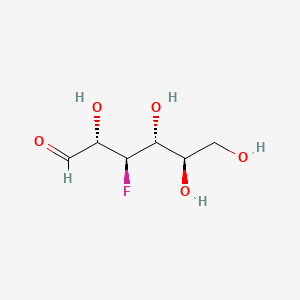
![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)
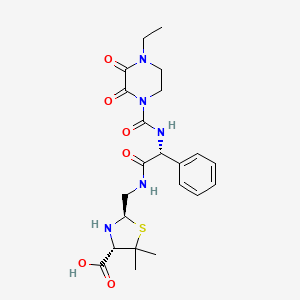
![O-[(Guanin-9-yl)methyl] Acyclovir](/img/structure/B582125.png)



